molecular formula C11H9F3N2O2 B1406820 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-11-6

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1406820
M. Wt: 258.2 g/mol
InChI Key: ZROKSRVKDKUGTC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds strongly depends on the substitution pattern .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Scientific Research Applications

Synthesis Techniques

  • Novel Synthesis Approaches : A study by Zamora et al. (2004) explores the synthesis of fused triazines using imidazo[1,2-a]pyridine systems, highlighting their potential biological activity. This includes the use of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate for generating substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).
  • Trifluoromethylation Processes : Zhou et al. (2019) developed a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This method, utilizing anthraquinone-2-carboxylic acid and Langlois reagent, allows for regioselective functionalization of these compounds (Zhou et al., 2019).

Chemical Properties and Applications

  • Formation of Triazines and Derivatives : The research by Abe et al. (2010) involves the synthesis of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, revealing interesting properties like conformational changes in their molecular structure (Abe et al., 2010).
  • Fluorescent Probes for Mercury Ions : A study by Shao et al. (2011) discusses the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, particularly focusing on their efficacy as fluorescent probes for detecting mercury ions (Shao et al., 2011).

Biological and Medicinal Applications

  • Antimicrobial Activity : Turan-Zitouni et al. (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and evaluated their antimicrobial properties, indicating potential applications in the field of infectious diseases (Turan-Zitouni et al., 2001).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROKSRVKDKUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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